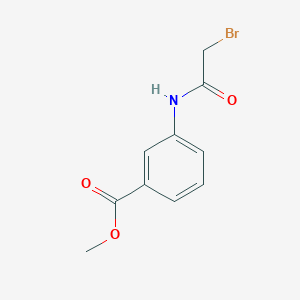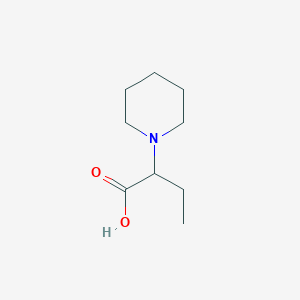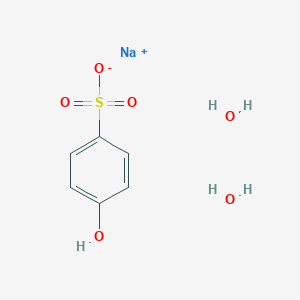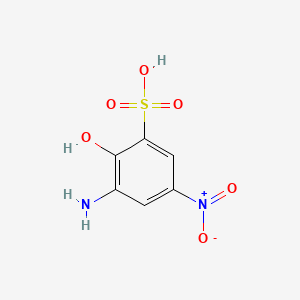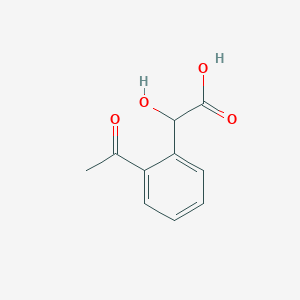
2-Amino-2',4'-dichloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2’,4’-dichloroacetophenone is an organic compound with the chemical formula C8H7Cl2NO. It is a white crystalline powder that is soluble in alcohol and ether, but slightly soluble in water . This compound is often used as an intermediate in organic synthesis, particularly in the production of pesticides, drugs, and dyes .
Preparation Methods
The preparation of 2-Amino-2’,4’-dichloroacetophenone typically involves the reduction of p-nitroacetophenone followed by chlorination in the presence of hydrochloric acid . The synthetic route can be summarized as follows:
- p-Nitroacetophenone is reduced to p-aminoacetophenone.
Chlorination: The resulting p-aminoacetophenone is then chlorinated using hydrochloric acid to yield 2-Amino-2’,4’-dichloroacetophenone.
Chemical Reactions Analysis
2-Amino-2’,4’-dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or acids.
Reduction: It can be reduced to form amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2’,4’-dichloroacetophenone has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-2’,4’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. For instance, it can undergo reduction by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . This reduction process is crucial for its metabolic activation and subsequent biological effects.
Comparison with Similar Compounds
2-Amino-2’,4’-dichloroacetophenone can be compared with other similar compounds such as:
2,4-Dichloroacetophenone: This compound is structurally similar but lacks the amino group, which affects its reactivity and applications.
2,2,4-Trichloroacetophenone: This compound has an additional chlorine atom, which influences its chemical properties and reactivity.
The presence of the amino group in 2-Amino-2’,4’-dichloroacetophenone makes it unique and suitable for specific synthetic and research applications.
Properties
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSJEQBJVHARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971509 |
Source


|
| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-33-5 |
Source


|
| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)
